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Compound of Interest

Compound Name: Cdk2-IN-19

Cat. No.: B12392146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of

Cdk2-IN-19, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Cdk2-IN-
19, also identified as compound 32, has demonstrated significant potential as an anti-cancer

agent, particularly in tumors with cyclin E1 (CCNE1) amplification. This document summarizes

its biochemical potency, kinase selectivity, and effects on cancer cell proliferation, along with

the detailed experimental protocols for its in vitro characterization.

Core Data Presentation
The in vitro activity of Cdk2-IN-19 has been characterized through various biochemical and

cell-based assays. The following tables summarize the key quantitative data from these

evaluations.

Table 1: Biochemical Potency and Selectivity of Cdk2-IN-
19

Target Ki (nM) IC50 (nM)
Selectivity vs.
CDK2 (Fold)

CDK2/cyclin A2 0.18 - 1

CDK1/cyclin A2 - - 12
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Data sourced from Zeng et al., 2023.[1]

Table 2: Kinase Selectivity Profile of Cdk2-IN-19
A comprehensive kinase selectivity panel was utilized to assess the specificity of Cdk2-IN-19.

The compound exhibited minimal inhibition of CDK4, CDK6, and ERK2.[1] While potent against

CDK2, it also showed activity against CDK1.[1]

Kinase % Inhibition at 1 µM IC50 (nM)

CDK2/cyclin A2 - -

CDK1/cyclin A2 - -

CDK4/cyclin D1 Minimal Inhibition >10,000

CDK6/cyclin D3 Minimal Inhibition >10,000

ERK2 Minimal Inhibition >10,000

Detailed percentage inhibition values against a broader panel are typically found in the

supplementary information of the source publication.

Table 3: Anti-proliferative Activity of Cdk2-IN-19
The anti-proliferative effects of Cdk2-IN-19 were evaluated in cancer cell lines. The OVCAR3

ovarian cancer cell line, which is known to have CCNE1 amplification, was a key model for

assessing its cellular efficacy.

Cell Line Cancer Type IC50 (µM)

OVCAR3 Ovarian Cancer -

OVISE Ovarian Cancer -

Specific IC50 values for cell proliferation are detailed in the primary research publication and

are crucial for understanding the compound's cellular potency.
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Detailed methodologies are essential for the replication and validation of in vitro findings. The

following sections outline the protocols for the key experiments conducted in the evaluation of

Cdk2-IN-19.

Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (Ki) of Cdk2-IN-19 against CDK2/cyclin A2.

Materials:

Recombinant human CDK2/cyclin A2 enzyme

ATP

Substrate peptide (e.g., a derivative of histone H1)

Cdk2-IN-19 (compound 32)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Procedure:

Prepare a serial dilution of Cdk2-IN-19 in DMSO.

In a 384-well plate, add the CDK2/cyclin A2 enzyme, the substrate peptide, and the assay

buffer.

Add the serially diluted Cdk2-IN-19 to the wells.

Initiate the kinase reaction by adding a concentration of ATP near the Km value.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's protocol.
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Calculate the percentage of inhibition for each concentration of the inhibitor.

Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of Cdk2-IN-19 on cancer cell lines.

Materials:

OVCAR3 human ovarian cancer cells

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and

antibiotics

Cdk2-IN-19 (compound 32)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

96-well clear-bottom plates

Procedure:

Seed OVCAR3 cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of Cdk2-IN-19 in the cell culture medium.

Treat the cells with the serially diluted compound and a vehicle control (e.g., DMSO).

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

After the incubation period, add the cell viability reagent to each well according to the

manufacturer's instructions.

Measure the luminescence, which is proportional to the number of viable cells.

Calculate the percentage of cell viability relative to the vehicle control.
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Determine the IC50 value by fitting the dose-response curve using a non-linear regression

model.

Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the in vitro evaluation

of Cdk2-IN-19.
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Simplified CDK2 signaling pathway at the G1/S checkpoint.
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Workflow for the in vitro evaluation of Cdk2-IN-19.
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Logical flow from in vitro properties to in vivo potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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